

Foreword: Decoding Molecular Behavior Through a Computational Lens

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Compound of Interest

Compound Name: 6-Quinolinecarboxylic acid

Cat. No.: B082417

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In modern chemical and pharmaceutical research, our understanding of a molecule's potential is no longer solely reliant on empirical observation. Computational chemistry provides an indispensable lens, allowing us to predict, rationalize, and guide experimental work with remarkable precision. **6-Quinolinecarboxylic acid**, a heterocyclic compound with the formula $C_{10}H_7NO_2$, stands as a molecule of significant interest. It serves as a crucial scaffold in the development of therapeutic agents—from anticancer to antimicrobial drugs—and as a versatile building block in materials science.^{[1][2][3][4][5]}

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a computational research project, moving from fundamental structural analysis to the exploration of electronic properties and, finally, to the simulation of its interactions in complex biological systems. We will not only present the "what" but delve into the "why," explaining the causality behind the selection of theoretical methods and how they form a self-validating framework for robust scientific conclusions.

Part 1: Foundational Analysis: Molecular Geometry and Vibrational Spectroscopy

Before we can understand the reactivity or biological activity of **6-Quinolinecarboxylic acid**, we must first establish its most stable three-dimensional structure. This is the bedrock of all subsequent theoretical calculations.

The Quest for the Ground State: Geometry Optimization

The initial step is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy state. Density Functional Theory (DFT) is the workhorse for this task, offering a favorable balance between computational cost and accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a widely adopted and validated choice for organic molecules.^{[6][7][8]} This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution.^{[6][7]}

The optimization process computationally adjusts bond lengths, bond angles, and dihedral angles iteratively until a minimum on the potential energy surface is located. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) rather than a transition state.^[9]

Table 1: Physicochemical Properties of **6-Quinolinecarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ NO ₂	^{[10][11][12]}
Molecular Weight	173.17 g/mol	^{[11][12][13]}
CAS Number	10349-57-2	^{[11][12]}
IUPAC Name	quinoline-6-carboxylic acid	^[13]

| Melting Point | 291-296 °C |^{[3][10]} |

Table 2: Illustrative Optimized Geometrical Parameters (Calculated at B3LYP/6-311++G(d,p) Level) Note: These values are representative of typical DFT calculations for this class of molecule and serve an illustrative purpose.

Parameter	Bond/Angle	Typical Calculated Value
Bond Lengths	C=O (carboxyl)	~1.21 Å
	C-O (carboxyl)	~1.36 Å
	O-H (carboxyl)	~0.97 Å
	C-C (quinoline ring)	~1.37 - 1.42 Å
	C-N (quinoline ring)	~1.32 - 1.38 Å
Bond Angles	O=C-O (carboxyl)	~123°
	C-O-H (carboxyl)	~105°

| | C-N-C (quinoline ring) | ~117° |

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Caption: A generalized workflow for DFT-based molecular property calculation.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. It provides an intuitive visualization of the charge distribution and is an invaluable tool for predicting intermolecular interactions. [14][15]* Red/Yellow Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

- Blue Regions: Indicate positive potential (electron-deficient), usually located around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack. [16] The MEP map for **6-Quinolinecarboxylic acid** clearly identifies the carboxyl oxygens as primary sites for hydrogen bond acceptance and the carboxylic proton as the primary site for hydrogen bond donation or deprotonation. [17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. [18]It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. [14]Strong delocalization from lone pairs on the nitrogen and oxygen atoms into the aromatic system contributes significantly to the overall stability of the molecule.

Part 3: Simulating Biological Interactions: Applications in Drug Design

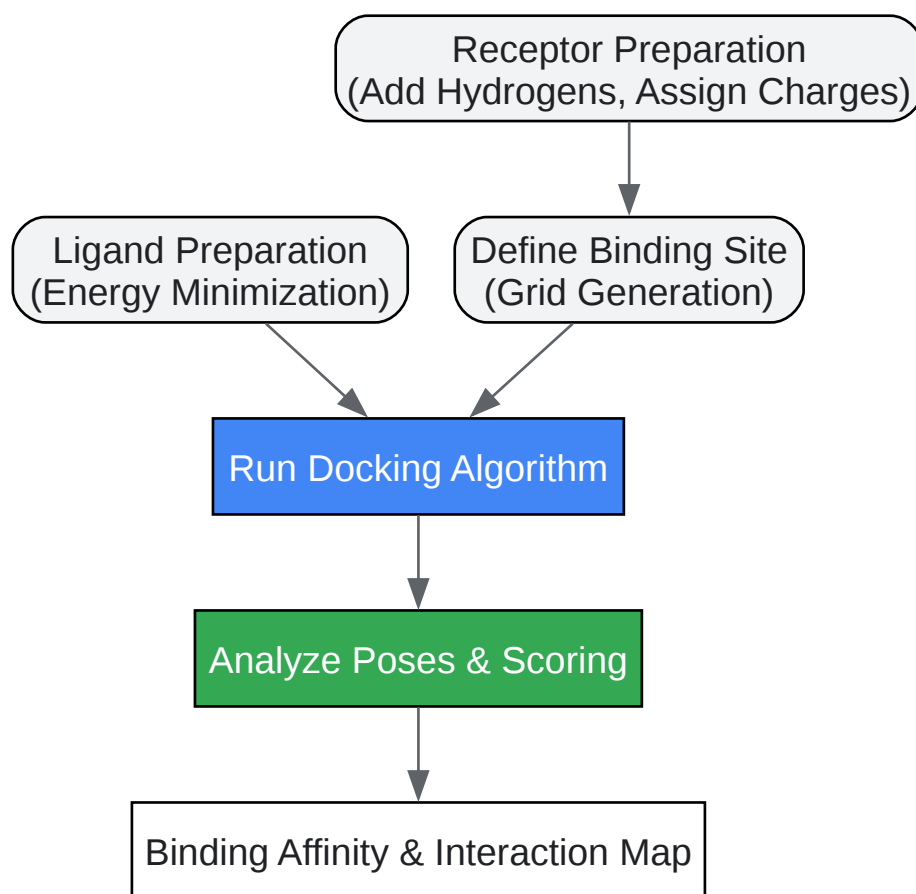
The true power of these theoretical studies is realized when we use them to predict how **6-Quinolinecarboxylic acid** and its derivatives will behave in a biological context.

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. [14]The process involves:

- Preparation: Obtaining the 3D structures of the ligand (e.g., from a DFT optimization) and the protein (from a database like the PDB).
- Docking: A scoring algorithm samples numerous positions and conformations of the ligand within the protein's active site, calculating a binding affinity (or docking score) for each pose.
- Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex.

Studies have successfully used docking to investigate derivatives of quinolinecarboxylic acid as inhibitors of targets like ectonucleotidases,[1] protein kinase CK2,[19] and dihydroorotate dehydrogenase (DHODH),[20] providing a rational basis for their observed biological activity.



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Caption: A simplified workflow for a typical molecular docking experiment.

Guiding Synthesis: Structure-Activity Relationships (SAR)

By calculating quantum chemical descriptors for a series of 6-Quinolinecarboxylic acid derivatives and correlating them with experimentally determined biological activity, one can develop Quantitative Structure-Activity Relationship (QSAR) models. [27] For example, a

lower LUMO energy might correlate with increased activity if the mechanism involves accepting an electron. These models allow researchers to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. [2]

Part 4: Standard Operating Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the core steps for the theoretical analyses discussed.

Protocol 1: DFT Geometry Optimization and Vibrational Frequency Calculation

- Software: Gaussian, ORCA, or similar quantum chemistry package.
- Input: Create an initial 3D structure of **6-Quinolinecarboxylic acid** using a molecular builder (e.g., GaussView, Avogadro).
- Calculation Setup:
 - Specify the job type as Optimization + Frequency (e.g., Opt Freq).
 - Define the method and basis set: B3LYP/6-311++G(d,p).
 - Set the charge to 0 and multiplicity to 1 (singlet state).
- Execution: Run the calculation.
- Validation:

- Open the output file and confirm the calculation terminated normally.
- Verify that the optimization converged (typically 4-5 "YES" criteria are met).
- Check the frequency results. Confirm there are zero imaginary frequencies. If one is present, the structure is a transition state and needs to be perturbed and re-optimized.
- Data Extraction: Extract the final optimized coordinates, total electronic energy, and the table of scaled vibrational frequencies.

Protocol 2: Analysis of Electronic Properties (HOMO, LUMO, MEP)

- Input: Use the optimized geometry from Protocol 1.
- Calculation Setup:
 - Perform a single-point energy calculation using the same method and basis set. This is computationally cheaper than a full optimization.
 - To generate the MEP map, add the keyword IOp(6/33=2) and Pop=Full in Gaussian to save the necessary orbital information.
- Execution: Run the calculation.
- Data Extraction & Visualization:
 - The output file will list the energies of all molecular orbitals. Identify the HOMO and LUMO energies and calculate the gap.
 - Use a visualization program (e.g., GaussView) to open the checkpoint file and generate surfaces for the HOMO, LUMO, and the MEP map.

Conclusion and Future Outlook

Theoretical studies provide a powerful, multi-faceted approach to understanding **6-Quinolincarboxylic acid**. From validating its molecular structure through vibrational analysis to predicting its reactivity and biological interactions via electronic properties and molecular

docking, computation offers insights that are often difficult or impossible to obtain through experimental means alone. The synergy between these in silico techniques and empirical validation is the cornerstone of modern drug discovery and materials design. Future work will likely focus on more advanced simulations, such as molecular dynamics (MD) to study the compound's behavior in a solvated environment and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations for a highly accurate description of its interactions within a protein active site.

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